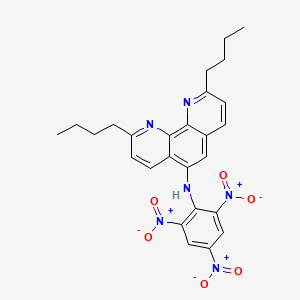
2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE is a complex organic compound known for its unique chemical properties and applications. It is often used in various scientific research fields, particularly in the determination of lithium ions . The compound’s structure includes a phenanthroline core with dibutyl and picrylamino substituents, contributing to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the production rate while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the nitro groups in the picrylamino moiety.
Substitution: The phenanthroline core allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenanthroline derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions.
Biology: The compound’s ability to bind with metal ions makes it useful in studying metalloproteins and enzyme activities.
Medicine: Research explores its potential in drug development, particularly in targeting metal-dependent biological processes.
Mecanismo De Acción
The mechanism by which 2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE exerts its effects involves its ability to chelate metal ions. The phenanthroline core provides a binding site for metal ions, while the dibutyl and picrylamino groups enhance its solubility and stability. This chelation process is essential in various analytical and biological applications, where the compound can selectively bind and detect specific metal ions .
Comparación Con Compuestos Similares
1,10-Phenanthroline: A simpler analog without the dibutyl and picrylamino groups.
2,9-Dimethyl-1,10-phenanthroline: Similar structure but with methyl groups instead of butyl groups.
5-Nitro-1,10-phenanthroline: Contains a nitro group instead of the picrylamino moiety.
Uniqueness: 2,9-DI-N-BUTYL-5-PICRYLAMINO-1,10-PHENANTHROLINE stands out due to its specific substituents, which enhance its binding affinity and selectivity for metal ions. These properties make it particularly valuable in applications requiring precise metal ion detection and analysis .
Propiedades
IUPAC Name |
2,9-dibutyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O6/c1-3-5-7-17-10-9-16-13-21(20-12-11-18(8-6-4-2)28-25(20)24(16)27-17)29-26-22(31(35)36)14-19(30(33)34)15-23(26)32(37)38/h9-15,29H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZOEBAPYXQPTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C3C(=C(C=C2C=C1)NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C=CC(=N3)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693725 |
Source


|
| Record name | 2,9-Dibutyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173929-82-3 |
Source


|
| Record name | 2,9-Dibutyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide](/img/structure/B574157.png)



![2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol](/img/structure/B574167.png)

![1,2-Dihydrocyclobuta[b]quinoxaline](/img/structure/B574172.png)


